Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization reaction of suitable linear compounds. For instance, the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in water and ethanol at room temperature can yield various pyrazole derivatives . Another approach involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium borohydride, and various acids and bases. Reaction conditions can vary but often involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Uniqueness
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and amino group allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCTUZBXCHAVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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